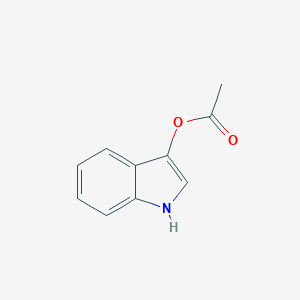

Indoxyl acetate

描述

3-Acetoxyindole has been reported in Strychnos cathayensis with data available.

Structure

3D Structure

属性

IUPAC Name |

1H-indol-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOPQACSHPPKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060559 | |

| Record name | 3-Indoxyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored or light brown powder; [Alfa Aesar MSDS] | |

| Record name | 3-Indoxyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000209 [mmHg] | |

| Record name | 3-Indoxyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-08-2 | |

| Record name | Indoxyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetoxyindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indol-3-ol, 3-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indoxyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Indoxyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AF7Z8794Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the principle behind Indoxyl acetate assays?

An In-depth Technical Guide to the Principles of Indoxyl Acetate (B1210297) Assays

Introduction

Indoxyl acetate assays are versatile and widely utilized chromogenic methods for the detection and quantification of a variety of hydrolytic enzymes. The core of the assay lies in the enzymatic cleavage of the colorless substrate, this compound, which initiates a cascade of reactions culminating in the formation of a vividly colored, insoluble indigo (B80030) dye. This transformation provides a straightforward visual or spectrophotometric endpoint. The assay's simplicity and reliability have led to its adoption in diverse fields, including clinical microbiology for bacterial identification, biochemistry for enzyme kinetics, and drug discovery for high-throughput screening of enzyme inhibitors.

Core Principle: A Two-Step Chromogenic Reaction

The fundamental principle of the this compound assay is a two-step process involving an initial enzymatic hydrolysis followed by a spontaneous oxidative dimerization.

-

Enzymatic Hydrolysis: The assay begins with the hydrolysis of the substrate, this compound. In the presence of a suitable esterase or other hydrolase, the ester bond in this compound is cleaved. This enzymatic action releases two products: acetate and indoxyl.[1][2] Indoxyl itself is a colorless, water-soluble compound.[3]

-

Oxidative Dimerization: The newly formed indoxyl is unstable in the presence of oxygen. It undergoes rapid, spontaneous oxidation. This oxidation leads to the dimerization of two indoxyl molecules, forming the intensely blue and water-insoluble pigment, 5,5'-diindigotin, commonly known as indigo.[4][5] The development of this blue color serves as the indicator for a positive reaction.[5] The intensity of the color is proportional to the amount of indigo formed, which in turn correlates with the activity of the enzyme.

Versatility in Enzyme Detection

The assay is not specific to a single enzyme but can be used to detect a range of enzymes with esterase activity. This broad applicability is a key advantage. Enzymes known to hydrolyze this compound include:

-

Bacterial Esterases: This is a primary application, used for the rapid identification of various bacterial species. For example, it is a key test for differentiating Campylobacter species, where C. jejuni and C. coli are positive, while C. lari and C. fetus are negative.[6][7][8][9] It is also used for identifying Moraxella catarrhalis.[6]

-

Acetylcholinesterase (AChE): this compound is a chromogenic substrate for AChE, making the assay useful for detecting this enzyme and screening for its inhibitors, such as organophosphate pesticides.[4][10][11]

-

Lipases: As lipases also belong to the hydrolase group, they can cleave the ester bonds in this compound.[1][2] This allows the assay to be adapted for measuring lipase (B570770) activity and screening for lipase inhibitors.[12][13]

-

Carbonic Anhydrases (CAs): Certain CAs exhibit esterase activity and can be assayed using this compound, providing a simpler alternative to traditional methods for high-throughput screening.[14]

Quantitative Data Summary

The this compound assay can be adapted for quantitative analysis by measuring the absorbance of the resulting indigo solution, typically at wavelengths between 605 nm and 620 nm.[1][10] The kinetic parameters of the enzymatic reaction can be determined using Michaelis-Menten analysis.

| Enzyme Tested | Substrate Concentration Range | Km (Michaelis Constant) | Vmax (Max. Reaction Velocity) | Detection Wavelength | Source |

| Lipase | 0 - 50 mmol/L | 8.72 mmol/L | Not Specified | 620 nm | [1][12] |

| Acetylcholinesterase (AChE) | 10⁻⁷ - 10⁻² mol/L | 3.21 x 10⁻³ mol/L | 7.71 x 10⁻⁸ kat | Not Specified | [11] |

| Carbonic Anhydrase (CanB) | Not Specified | 4.5 ± 0.6 mM | 4.1 ± 0.2 s⁻¹ | Not Specified | [14] |

Experimental Protocols

While specific protocols vary by application (e.g., microbial disk test vs. microplate assay for enzyme kinetics), the general workflow and principles remain consistent.

Detailed Methodology: Bacterial Identification via Disk Test

This protocol is a common application for differentiating Campylobacter species.[5][6]

1. Materials Required:

-

This compound disks

-

Pure bacterial culture (18-72 hours old)

-

Sterile deionized or distilled water

-

Sterile inoculating loop or applicator stick

-

Petri dish or clean glass microscope slide

-

Forceps

-

Control Strains:

-

Positive Control (PC): Campylobacter jejuni ATCC 33560

-

Negative Control (NC): Campylobacter fetus ATCC 27374

-

2. Procedure:

-

Using sterile forceps, place an this compound disk onto a clean microscope slide or into a petri dish.[5]

-

Add one drop of sterile deionized water to the disk to rehydrate it. Avoid oversaturating the disk.[5][6]

-

Using a sterile applicator stick, pick several well-isolated colonies of the test organism from the culture plate.

-

Smear the inoculum heavily onto the surface of the rehydrated disk.[6]

-

Incubate the disk at room temperature.

-

Observe the disk for color development at regular intervals for up to 30 minutes.[6]

3. Interpretation of Results:

-

Positive Result: A blue or blue-green color develops on the disk within 5 to 10 minutes.[6] This indicates the presence of an esterase capable of hydrolyzing this compound.

-

Negative Result: The disk shows no color change or remains off-white/yellow after 30 minutes.[6]

-

Weakly Positive Result: A pale blue color appears between 10 and 30 minutes.[6]

Conclusion

The this compound assay is a powerful and adaptable tool for researchers, scientists, and drug development professionals. Its principle, rooted in the enzymatic release of indoxyl and its subsequent oxidation to indigo, provides a robust and visually discernible endpoint. The assay's applicability across a range of important enzymes, combined with its operational simplicity, ensures its continued relevance in both diagnostic and research settings.

References

- 1. This compound as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medicallabnotes.com [medicallabnotes.com]

- 7. Hydrolysis of this compound by Campylobacter species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrolysis of this compound by Campylobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the this compound hydrolysis test for the differentiation of Campylobacters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Indoxyl Acetate in Enzyme Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, applications, and quantitative analysis of indoxyl acetate (B1210297) as a chromogenic and fluorogenic substrate for the detection of various hydrolytic enzymes, particularly esterases and lipases.

Introduction: The Role of Indoxyl Acetate in Enzymology

This compound is a synthetic substrate widely employed in biochemistry, histochemistry, and microbiology to detect the activity of hydrolytic enzymes.[1][2] Its utility lies in a two-step reaction mechanism that produces a distinct, insoluble blue pigment called indigo (B80030) upon enzymatic cleavage.[3][4] This visible color change allows for both qualitative and quantitative assessment of enzyme activity.[2] Initially developed for histochemical localization of esterases in the 1950s, its application has since expanded significantly.[1][5]

The Core Mechanism of Action

The detection of enzymatic activity using this compound is a two-stage process: enzymatic hydrolysis followed by oxidative dimerization.

Stage 1: Enzymatic Hydrolysis

The process begins when a hydrolytic enzyme, such as an esterase (e.g., acetylcholinesterase) or a lipase (B570770), recognizes and binds to the this compound substrate.[3][6] The enzyme catalyzes the cleavage of the ester bond, releasing an unstable intermediate, indoxyl, and an acetate moiety.[3][7] This reaction is the primary enzymatic step and its rate is directly proportional to the concentration and activity of the target enzyme.

Stage 2: Oxidative Dimerization

The liberated indoxyl molecule is highly reactive and, in the presence of molecular oxygen, undergoes spontaneous oxidative dimerization.[1][8] Two indoxyl molecules combine to form (2,2'-Biindoline)-3,3'-dione, commonly known as indigo, a water-insoluble, intensely blue precipitate.[7][9] The formation of this stable, colored product provides a strong and localized visual signal indicating the presence of enzymatic activity.[2]

Quantitative Analysis and Enzyme Kinetics

While often used for qualitative visualization, the reaction can be quantified spectrophotometrically by measuring the absorbance of the resulting indigo, typically around 620 nm.[3][10] However, the insolubility of indigo can present challenges.[11] Methodologies adapted from the textile industry can be used to solubilize the indigo dye for more accurate quantification in solution-based assays.[11]

The kinetic parameters of an enzyme with this compound can be determined to characterize its activity.

| Enzyme | Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Source |

| Electric Eel AChE | This compound | 3.21 x 10⁻³ mol/L | 7.71 x 10⁻⁸ kat | [12] |

| Electric Eel AChE | Acetylthiocholine (B1193921) | 2.06 x 10⁻⁴ mol/L | 4.97 x 10⁻⁷ kat | [12] |

| Lipase | This compound | 8.72 mmol/L | Not Specified | [3][4] |

Note: The lower turnover rate of this compound compared to substrates like acetylthiocholine for AChE is a key consideration in assay design.[12]

Detailed Experimental Protocols

This protocol is adapted from methodologies described for the analysis of lipase activity.[3][4]

1. Reagent Preparation:

-

Phosphate (B84403) Buffer: Prepare a 50 mM phosphate buffer solution (PBS) at a pH of 7.4.

-

Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent like DMSO or ethanol, as it has limited water solubility.

-

Enzyme Solution: Prepare a solution of the lipase enzyme in phosphate buffer to the desired concentration (e.g., 200 U/mL).

2. Assay Procedure:

-

Pipette 150 µL of phosphate buffer into the wells of a 96-well microplate.

-

Add 10 µL of the lipase solution to each well. For a negative control, add 10 µL of buffer instead.

-

To initiate the reaction, add 40 µL of the this compound stock solution to each well, achieving a final concentration range for testing (e.g., 0-50 mmol/L).[3]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a set time, such as 20-30 minutes.[3][4]

-

Measure the absorbance of the resulting blue indigo at a wavelength of 620 nm using a microplate reader.[3][10]

3. Data Analysis:

-

Subtract the absorbance of the negative control (without enzyme) from the test samples to account for any spontaneous substrate hydrolysis.

-

Plot the absorbance values against the enzyme concentration or time to determine the reaction rate.

-

For kinetic studies, vary the substrate concentration and plot the initial reaction velocities to determine Km and Vmax using a Michaelis-Menten plot.[3]

Applications in Research and Development

The this compound system is valued for its versatility across several scientific domains:

-

Histochemistry: For localizing non-specific esterase activity in tissue sections. The insoluble nature of the indigo product provides a sharp, localized signal at the site of the enzyme.[2][5] Halogenated versions, such as 5-bromothis compound, can enhance the granularity and precision of the precipitate.[13]

-

Microbiology: Used in chromogenic media to differentiate bacterial colonies based on their enzymatic activities.[2]

-

Drug Discovery: To screen for inhibitors of enzymes like acetylcholinesterase (relevant in Alzheimer's disease research) and lipases (relevant in obesity and metabolic disease research).[12][14] The assay can be adapted to high-throughput screening formats.

-

Biosensors: The distinct color change has been integrated into paper-based devices and other biosensors for the rapid detection of enzymes or their inhibitors, such as pesticides that target acetylcholinesterase.[10][14]

Conclusion

This compound provides a robust and visually intuitive method for the detection of hydrolytic enzymes. Its straightforward mechanism, involving enzymatic cleavage and subsequent oxidative dimerization to form the insoluble blue pigment indigo, makes it a valuable tool for researchers. While considerations regarding the insolubility of the final product and a potentially lower turnover rate are important, its utility in histochemistry, quantitative analysis, and inhibitor screening solidifies its place as a cornerstone chromogenic substrate in modern enzymology.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosynth - Chromogenic Substrates [glycosynth.co.uk]

- 3. This compound as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. An overview of microbial indigo-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Indoxyl Acetate (B1210297): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of indoxyl acetate. The information is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Core Chemical and Physical Properties

This compound is an indole (B1671886) derivative that serves as a valuable synthetic intermediate and a chromogenic substrate in various biochemical assays.[1][2] Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂[2][3][4] |

| Molecular Weight | 175.18 g/mol [1][3][5][6] |

| IUPAC Name | 1H-indol-3-yl acetate[3][7] |

| Synonyms | 3-Acetoxyindole, 3-Indolyl acetate[2][8] |

| CAS Number | 608-08-2[2][3][9] |

| Appearance | White to off-white, cream-colored, or light brown crystalline powder.[2][3][9] It can also appear as colorless to lilac glistening crystals.[5][9][10] |

| Melting Point | 125 - 132 °C[2][8] |

| Boiling Point | ~306.47 - 339.1 °C (estimates)[5][10][11] |

| Solubility | Soluble in ethanol (B145695), chloroform, dichloromethane, and methanol.[1][5][9][10][12] It is sparingly soluble in water.[9][13] |

| SMILES | CC(=O)OC1=CNC2=CC=CC=C21[3][14] |

| InChI | InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3[3][6][14] |

| InChIKey | JBOPQACSHPPKEP-UHFFFAOYSA-N[3][6][14] |

Chemical Structure

This compound consists of an indole ring system where the hydroxyl group at the 3-position is esterified with an acetate group.[9][13] The core structure is that of indole, a bicyclic aromatic heterocycle, which is a common motif in biologically active compounds.[1][3]

Spectral Properties

Detailed spectral data for this compound are available in various databases. This includes ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, which are essential for structural elucidation and purity assessment.[3][15][16][17][18] For instance, the presence of the acetate group and the indole ring can be confirmed by characteristic peaks in the IR and NMR spectra.[15][17]

Experimental Protocols and Applications

This compound is widely used as a chromogenic substrate for the detection of esterases, lipases, and acetylcholinesterase.[1][9][19] Upon enzymatic cleavage, it releases indoxyl, which subsequently undergoes oxidation to form the intensely blue-colored dye, indigo (B80030).[19][20]

Esterase and Lipase (B570770) Activity Assay

This protocol describes a colorimetric method for determining the activity of esterases or lipases using this compound as a substrate.

Principle: The enzyme catalyzes the hydrolysis of the colorless this compound to indoxyl and acetic acid. In the presence of oxygen, indoxyl dimerizes and oxidizes to form the insoluble blue pigment, indigo. The intensity of the blue color is proportional to the enzyme activity and can be quantified spectrophotometrically.[9][19][20]

Methodology:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent like ethanol or DMSO.

-

Reaction Buffer: Prepare a buffer solution appropriate for the specific enzyme being assayed (e.g., phosphate (B84403) buffer for many lipases).

-

Enzyme Assay:

-

Add the enzyme sample to the reaction buffer.

-

Initiate the reaction by adding the this compound substrate solution.

-

Incubate the reaction mixture for a specific period at the optimal temperature for the enzyme.

-

The reaction will produce a blue color if the enzyme is active.

-

-

Quantification:

-

Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

-

Measure the absorbance of the resulting blue solution at a wavelength of around 620 nm.[19]

-

The enzyme activity can be calculated based on the rate of indigo formation.

-

Caption: Enzymatic hydrolysis of this compound to indigo.

Histochemical Staining for Esterase Activity

This compound is used for the localization of non-specific esterase activity in tissue sections.[21][22]

Principle: When a tissue section is incubated with this compound, esterases present in the tissue hydrolyze the substrate, releasing indoxyl. The indoxyl is then oxidized to indigo, which precipitates as fine, insoluble blue granules at the site of enzyme activity, allowing for microscopic visualization.[21][22]

Methodology:

-

Tissue Preparation: Use frozen sections of unfixed tissue, as fixation can inactivate enzymes.[23]

-

Incubation Medium: Prepare an incubation medium containing this compound dissolved in a small amount of a suitable solvent and dispersed in a buffer at the optimal pH for the esterase being studied.

-

Staining Procedure:

-

Mount the tissue sections on glass slides.

-

Incubate the slides in the freshly prepared incubation medium at 37°C until a sufficient blue color develops.

-

Wash the sections in water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Optionally, counterstain with a nuclear stain like Nuclear Fast Red.

-

Dehydrate, clear, and mount the sections for microscopic examination.

-

Caption: Workflow for histochemical staining with this compound.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 3-iodoindole with silver acetate.[20][24]

Principle: This method utilizes a nucleophilic substitution reaction where the acetate ion from silver acetate displaces the iodide from the 3-position of the indole ring.

Methodology: [24]

-

Reaction Setup: Dissolve 3-iodo-1H-indole in acetic acid in a round-bottom flask.

-

Addition of Reagent: Add silver acetate (CH₃COOAg) to the solution.

-

Reaction Conditions: Heat the mixture with stirring, for example, at 90°C for one hour.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Purification:

-

Filter the reaction mixture to remove silver iodide.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous salt solution.

-

Purify the crude product by recrystallization to obtain pure 1H-indol-3-yl acetate.

-

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

-

Enzyme Screening: this compound is used in high-throughput screening assays to identify inhibitors of enzymes like lipases and acetylcholinesterase, which are targets for various diseases.[1][19][25]

-

Biomarker Detection: It can be used in the development of diagnostic assays, as changes in esterase or lipase activity can be indicative of certain pathological conditions.[9][19]

-

Synthetic Chemistry: As a member of the indole family, this compound serves as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.[2]

References

- 1. This compound | 608-08-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H9NO2 | CID 11841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 608-08-2 [m.chemicalbook.com]

- 6. This compound = 95 GC 608-08-2 [sigmaaldrich.com]

- 7. Acétate d’indoxyle, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Page loading... [wap.guidechem.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. This compound | 608-08-2 [chemnet.com]

- 12. labsolu.ca [labsolu.ca]

- 13. CAS 608-08-2: this compound | CymitQuimica [cymitquimica.com]

- 14. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 15. This compound(608-08-2) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. lehigh.edu [lehigh.edu]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. This compound as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buy this compound | 608-08-2 [smolecule.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. This compound synthesis - chemicalbook [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

Indoxyl Acetate: A Comprehensive Technical Guide to its Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of indoxyl acetate (B1210297), a widely utilized chromogenic substrate in various biochemical assays. Understanding its solubility is critical for accurate experimental design, particularly in the fields of enzyme kinetics, histology, and drug discovery. This document outlines the known solubility profile of indoxyl acetate in common laboratory solvents, provides a detailed experimental protocol for determining its quantitative solubility, and presents a visual workflow for its most common application.

Core Solubility Profile

This compound's solubility is crucial for its application as a substrate for various enzymes, including esterases, lipases, and acetylcholinesterase. Proper dissolution ensures the substrate is bioavailable for enzymatic cleavage, which leads to the production of a colored product, indigo (B80030), allowing for qualitative and quantitative analysis of enzyme activity.

Quantitative Solubility Data

A comprehensive review of available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common laboratory solvents. Most sources describe its solubility in qualitative terms. The table below summarizes this available information.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] |

| Ethanol | Soluble, Slightly Soluble[1][2][3][4][5] |

| Methanol | Soluble, Slightly Soluble[1][2][3][4][5] |

| Chloroform | Soluble[2][3][4][5][6] |

| Dichloromethane (DCM) | Soluble[2][3][4][5] |

| Water | Soluble, Insoluble, Limited[2][3][4][5][6][7] |

Note: The conflicting reports on water solubility ("soluble" vs. "insoluble") may depend on the specific experimental conditions, such as temperature and pH.

Given the absence of precise quantitative data, it is highly recommended that researchers determine the solubility of this compound in their specific solvent systems and experimental conditions. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determining this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10][11][12] This protocol is adapted for the determination of this compound solubility.

Materials

-

This compound (solid, high purity)

-

Selected laboratory solvents (e.g., DMSO, ethanol, methanol, water, etc.)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 4, 8, 12, 24, 48 hours).

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. To ensure complete removal of solid material, centrifuge the samples at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining particulate matter.

-

Quantification:

-

Using HPLC: Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample by HPLC and determine the concentration of this compound based on the calibration curve.

-

Using UV-Vis Spectrophotometry: If this compound has a distinct absorbance peak at a specific wavelength, a UV-Vis spectrophotometer can be used. Measure the absorbance of the diluted supernatant and calculate the concentration using the Beer-Lambert law and a previously generated calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The primary application of this compound is as a chromogenic substrate for detecting the activity of hydrolytic enzymes. The following diagram illustrates the general workflow for such an assay.

This diagram outlines the key steps from the preparation of reagents to the final quantification of enzyme activity. The enzymatic hydrolysis of the colorless this compound yields an unstable indoxyl intermediate, which then undergoes oxidative dimerization to form the intensely blue-colored indigo dye. The rate of indigo formation is proportional to the enzyme activity and can be monitored spectrophotometrically.

References

- 1. This compound | 608-08-2 [chemicalbook.com]

- 2. This compound CAS#: 608-08-2 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. CAS 608-08-2: this compound | CymitQuimica [cymitquimica.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

The Indigo Revolution in the Lab: A Technical Guide to Indoxyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, History, and Application of Indoxyl Acetate (B1210297) as a Chromogenic Substrate.

Introduction

In the landscape of biochemical and microbiological research, the quest for simple, rapid, and reliable methods for enzyme detection is perpetual. Chromogenic substrates, colorless compounds that yield a colored product upon enzymatic action, have been pivotal in this pursuit. Among these, indoxyl acetate holds a significant place, offering a visually distinct blue endpoint for the detection of various hydrolytic enzymes. This technical guide delves into the discovery and history of this compound as a substrate, its underlying chemical principles, its diverse applications, and the detailed experimental protocols for its use.

A Historical Perspective: The Genesis of Indigogenic Assays

The principle of using indoxyl-based compounds for the histochemical localization of enzymes, known as indigogenic reactions, was pioneered in the mid-20th century. The first significant report on the use of an indoxyl ester for detecting esterase activity was published by Barrnett and Seligman in 1951. They utilized this compound and butyrate, laying the groundwork for a new class of chromogenic substrates. This innovation was a departure from existing methods, providing a novel way to visualize enzyme activity through the production of the intensely colored dye, indigo (B80030).

Following this initial discovery, the indigogenic principle was adapted for the localization of other enzymes. A decade later, the method was extended to mammalian glucosidases. Over the years, a variety of indoxyl glycosides and other esters have been synthesized and developed for applications in biochemistry, histochemistry, bacteriology, and molecular biology.

A notable advancement in the application of this compound came in 1987, when Mills and Gherna reported its use for the rapid identification of Campylobacter species. They found that certain species possessed an esterase capable of hydrolyzing this compound, providing a stable and reliable phenotypic marker for their differentiation.[1] This led to the development of the standardized this compound disk test, which remains a valuable tool in clinical microbiology for the identification of not only Campylobacter but also related genera such as Helicobacter and Wolinella.[1][2]

The Chemistry of Color: The Reaction Mechanism

The utility of this compound as a chromogenic substrate lies in a two-step reaction pathway that culminates in the formation of a vibrant, insoluble blue precipitate.

Step 1: Enzymatic Hydrolysis

The process begins with the enzymatic cleavage of the ester bond in the colorless this compound molecule. This hydrolysis is catalyzed by a variety of esterases and other hydrolases, such as lipases and acetylcholinesterase. The reaction releases two products: acetate and a highly reactive intermediate, indoxyl.[1][2][3]

Step 2: Oxidative Dimerization

The liberated indoxyl is unstable and, in the presence of atmospheric oxygen, undergoes spontaneous oxidative dimerization. Two molecules of indoxyl combine to form 2,2'-biindoline-3,3'-dione, commonly known as indigo. This indigo molecule is a deep blue, water-insoluble pigment that precipitates at the site of enzymatic activity, providing a clear and localized visual signal.[1][2][3]

Applications in Science and Diagnostics

The simplicity and robustness of the this compound assay have led to its adoption in various scientific and diagnostic fields.

-

Microbiology: The primary application of this compound is in clinical microbiology for the rapid presumptive identification of several fastidious bacteria. The this compound disk test is routinely used to differentiate species within the genera Campylobacter, Helicobacter, and Wolinella.[1][2] For instance, it is a key test to distinguish the common enteric pathogens Campylobacter jejuni and Campylobacter coli (both positive) from Campylobacter lari (negative).[3]

-

Enzyme Assays: this compound serves as a chromogenic substrate for a range of esterases and lipases.[1] Its use has been documented in spectrophotometric assays for determining lipase (B570770) activity, offering a faster and more sensitive alternative to traditional methods in some contexts.[3][4]

-

Neuroscience and Toxicology: The substrate is also hydrolyzed by acetylcholinesterase (AChE), a key enzyme in the nervous system.[5] This property allows for its use in assays to measure AChE activity and to screen for its inhibitors, which are relevant in the study of neurodegenerative diseases like Alzheimer's and in the detection of organophosphate and carbamate (B1207046) pesticides that target this enzyme.[5]

Quantitative Analysis: A Summary of Kinetic Data

The efficiency of an enzyme's catalysis of a substrate is often described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km is an inverse measure of the substrate's affinity for the enzyme, while Vmax represents the maximum rate of the reaction. A summary of available kinetic data for the hydrolysis of this compound and a related substrate by various enzymes is presented below.

| Enzyme | Substrate | Km (mol/L) | Vmax (kat) | Source Organism |

| Acetylcholinesterase (AChE) | This compound | 3.21 x 10-3 | 7.71 x 10-8 | Electric Eel |

| Butyrylcholinesterase (BuChE) | N-methylthis compound | 1.4 x 10-4 | 12,000-18,000 min-1 (kcat) | Human |

| Lipase | This compound | 8.72 x 10-3 | Not Reported | Not Specified |

Note: Data for different enzymes and from different studies may have been obtained under varying experimental conditions (e.g., pH, temperature), which can affect kinetic parameters.

Experimental Protocols

This compound Disk Test for Bacterial Identification

This qualitative assay is widely used in microbiology for the presumptive identification of Campylobacter and other related organisms.

Materials:

-

This compound disks

-

Sterile deionized or distilled water

-

Microscope slide or empty petri dish

-

Sterile inoculating loop or wooden applicator stick

-

Test organism grown in pure culture for 18-72 hours

Procedure:

-

Using sterile forceps, place an this compound disk onto a clean microscope slide or into an empty petri dish.[2]

-

Rehydrate the disk with one drop (approximately 20-40 µL) of sterile deionized or distilled water. Do not oversaturate the disk.[2]

-

Using a sterile applicator stick or loop, pick several well-isolated colonies of the test organism from a pure culture.

-

Smear the inoculum heavily onto the moistened disk.[1]

-

Incubate the slide/dish at room temperature (20-25°C) for up to 30 minutes.[1][6]

-

Observe the disk for color development.

Interpretation of Results:

-

Positive: Development of a blue or blue-green color within 20-30 minutes indicates the hydrolysis of this compound.[1][6]

-

Negative: No color change, or the disk remains white or off-white.[1]

-

Weakly Positive: A pale blue color may develop between 10 and 30 minutes.[3]

General Spectrophotometric Assay for Hydrolase Activity

This protocol provides a framework for the quantitative measurement of enzyme activity (e.g., lipase or acetylcholinesterase) using this compound in a 96-well plate format. This can be adapted based on the specific enzyme and experimental goals.

Materials:

-

Enzyme solution (e.g., lipase, acetylcholinesterase) in an appropriate buffer

-

This compound stock solution (e.g., in a suitable organic solvent like DMSO or ethanol, then diluted in buffer)

-

Appropriate buffer solution (e.g., phosphate (B84403) buffer)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at a wavelength of approximately 600-670 nm (for indigo formation).

Procedure:

-

Prepare a series of this compound dilutions in the buffer to determine kinetic parameters (e.g., concentrations ranging from 0 to 50 mmol/L).[4]

-

In the wells of the 96-well plate, add a defined volume of the appropriate buffer.

-

Add the this compound solution to each well to achieve the desired final concentrations. Include a "no substrate" control.

-

To initiate the reaction, add a specific volume of the enzyme solution to each well. For a blank or negative control, add buffer instead of the enzyme solution. The total volume in each well should be consistent (e.g., 200 µL).[4]

-

Immediately place the microplate in the reader.

-

Measure the increase in absorbance at the appropriate wavelength (e.g., 620 nm) over a defined period (e.g., 30 minutes), taking readings at regular intervals (e.g., every minute).[4]

Data Analysis:

-

Subtract the rate of any spontaneous, non-enzymatic hydrolysis (from the "no enzyme" control) from the rates of the enzyme-catalyzed reactions.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Use non-linear regression analysis of the V₀ vs. [S] plot to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Conclusion

From its inception as a histochemical tool to its current role as a rapid diagnostic marker in microbiology and a versatile substrate in enzymology, this compound has proven to be a valuable asset in the scientific toolkit. Its straightforward mechanism, yielding a distinct and easily detectable indigo precipitate, ensures its continued relevance. For researchers and professionals in drug development and diagnostics, a thorough understanding of its history, chemical basis, and practical application is essential for leveraging its full potential in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] this compound as a Substrate for Analysis of Lipase Activity | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butyrylcholinesterase-catalyzed hydrolysis of N-methylthis compound: analysis of volume changes upon reaction and hysteretic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Indoxyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxyl acetate (B1210297) is a heterocyclic organic compound with significant applications in microbiology, enzymology, and as a synthetic intermediate in medicinal chemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its utility as a chromogenic substrate for the detection of various esterases. Detailed experimental protocols and quantitative data are presented to support its practical application in research and development.

Chemical and Physical Properties

Indoxyl acetate, also known as 3-acetoxyindole, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 608-08-2 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | White to light yellow to light red powder to crystal | [3][4] |

| Melting Point | 128-130 °C | [5] |

| Solubility | Soluble in ethanol, water, chloroform, dichloromethane, and methanol. | [1][6] |

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reaction of 3-iodoindole with silver acetate in acetic acid.[2][7]

Experimental Protocol: Synthesis from 3-Iodoindole[2]

-

Reaction Setup: A solution of 3-iodo-1H-indole (23 g, 94.65 mmol) in acetic acid (300 mL) is placed in a 500 mL round bottom flask.

-

Addition of Reagent: Silver acetate (CH₃COOAg) (31.6 g, 189.22 mmol) is added to the mixture.

-

Reaction Conditions: The resulting solution is stirred for 1 hour while maintaining the temperature at 90 °C using an oil bath.

-

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) using a solvent system of ethyl acetate/petroleum ether (1:1).

-

Workup:

-

The reaction mixture is filtered.

-

The filtrate is concentrated under vacuum using a rotary evaporator.

-

The resulting residue is dissolved in 100 mL of ethyl acetate.

-

The ethyl acetate solution is washed twice with 100 mL of aqueous sodium chloride (NaCl) solution.

-

-

Purification: The final product is purified by recrystallization from a methanol/water mixture (2:3 ratio), yielding 1H-indol-3-yl acetate as a dark purple solid (8.5 g, 41% yield).

Applications in Enzyme Detection

This compound is a versatile chromogenic substrate for the detection of various esterases. The underlying principle is the enzymatic hydrolysis of this compound to indoxyl, which subsequently undergoes oxidative dimerization to form the intensely blue-colored compound, indigo (B80030).[4][8]

Caption: Enzymatic hydrolysis of this compound to form the blue pigment indigo.

Detection of Bacterial Esterases

This compound is widely used in microbiology for the rapid identification of bacteria that produce esterases, such as certain species of Campylobacter, Helicobacter, and Wolinella.[5][9]

-

Preparation: Place a commercially available this compound disk in a sterile petri dish and allow it to equilibrate to room temperature for 2-3 minutes.

-

Hydration: Moisten the disk with a single drop of sterile deionized water.

-

Inoculation: Using a sterile inoculating loop, heavily inoculate the moistened disk with several colonies of the test organism from a fresh, pure culture (18-72 hours old).[9]

-

Incubation: Incubate the disk at room temperature for up to 30 minutes.

-

Interpretation of Results:

-

Positive: Development of a blue or blue-green color on the disk indicates esterase activity.

-

Negative: No color change.

-

Weakly Positive: Formation of a pale blue color within 10 to 30 minutes.

-

Quantitative Data for Bacterial Identification

| Organism | Expected Result | Reference |

| Campylobacter jejuni ATCC 33291 | Positive (Blue color) | [5] |

| Campylobacter coli | Positive | [6] |

| Campylobacter fetus ATCC 27374 | Negative (No color change) | [5] |

| Campylobacter lari | Negative | [6] |

| Moraxella catarrhalis ATCC 25240 | Positive | [6] |

Lipase (B570770) Activity Assays

This compound serves as a sensitive substrate for the determination of lipase activity, offering a faster response compared to traditional methods.[4][10] The enzymatic cleavage of this compound by lipase produces indoxyl, which then forms the blue indigo dye, allowing for spectrophotometric quantification.[4]

Quantitative Data for Lipase Kinetics [4]

| Parameter | Value |

| Michaelis-Menten Constant (Kₘ) | 8.72 mmol/L |

| Optimal Reaction Time | 20 minutes |

| Detection Wavelength | 620 nm |

Acetylcholinesterase (AChE) Activity Assays

This compound is an effective chromogenic substrate for measuring AChE activity, which is crucial in diagnostics and for screening potential therapeutic agents for conditions like Alzheimer's disease.[11]

Quantitative Data for Acetylcholinesterase Kinetics (Electric Eel AChE) [11]

| Parameter | This compound | Acetylthiocholine (Standard) |

| Michaelis Constant (Kₘ) | 3.21 x 10⁻³ mol/L | 2.06 x 10⁻⁴ mol/L |

| Maximum Reaction Velocity (Vₘₐₓ) | 7.71 x 10⁻⁸ kat | 4.97 x 10⁻⁷ kat |

Although this compound is hydrolyzed at a lower rate than the standard substrate, it is advantageous as it does not chemically react with oxime reactivators or thiols used in the standard Ellman's method.[11]

Caption: General workflow for an enzyme activity assay using this compound.

Role in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various indole (B1671886) derivatives, which are a critical class of compounds in the development of pharmaceuticals and agrochemicals.[12] Its utility in biochemical assays also aids in understanding metabolic pathways and in the discovery of enzyme inhibitors.[12][13] For instance, it has been used in the development of paper-based devices for the rapid screening of lipase inhibitors.[13]

Conclusion

This compound is a versatile and indispensable tool for researchers and scientists in various fields. Its well-defined chemical properties, straightforward synthesis, and broad applicability as a chromogenic substrate make it highly valuable for the detection and quantification of esterase activity. The detailed protocols and quantitative data provided in this guide serve as a practical resource for its effective implementation in laboratory settings, from basic research to drug discovery and development.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Indoxyl-glycosides for Detection of Glycosidase Activities [jove.com]

- 4. This compound as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dalynn.com [dalynn.com]

- 6. medicallabnotes.com [medicallabnotes.com]

- 7. Buy this compound | 608-08-2 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. [PDF] this compound as a Substrate for Analysis of Lipase Activity | Semantic Scholar [semanticscholar.org]

- 11. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]

Safety and handling precautions for Indoxyl acetate powder

An In-depth Technical Guide to the Safe Handling of Indoxyl Acetate (B1210297) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Indoxyl acetate powder, a chemical compound frequently utilized in biochemical and microbiological research. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [3][5] |

| Molecular Weight | 175.18 g/mol | [3] |

| Melting Point | 128-130 °C (lit.) | |

| Boiling Point | 111 °C / 1.5 mmHg (lit.) | [1] |

| Flash Point | 6 °C (lit.) | [1] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, chloroform, dichloromethane, and methanol. | [4][6] |

| Density | 1.255 g/cm³ | [1] |

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The available quantitative data is summarized below.

| Route of Exposure | Species | Value | Source |

| Intraperitoneal | Mouse | LD50: 600 mg/kg | [3] |

| Oral | - | Acute toxicity - Category 4 | [1] |

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate controls and PPE.

| Control Measure | Specification | Source |

| Ventilation | Handle in a well-ventilated place. Use only outdoors or in a well-ventilated area. | [1][4] |

| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1][4] |

| Hand Protection | Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use. | [1][2][4] |

| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. Long-sleeved clothing is recommended. | [1][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator or a dust mask type N95 (US). | [1] |

Handling Procedures

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1][4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

-

Do not eat, drink, or smoke when using this product.[2]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]

-

Recommended storage temperature is 2-8°C.[7]

-

Protect from light, as the substance is light-sensitive.[4][8]

-

Store apart from incompatible materials such as oxidizing agents.[4][5]

Emergency Procedures

First-Aid Measures

The following table outlines the recommended first-aid procedures in case of exposure.

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [1][2][4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [1][2][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][2][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [1][2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4][5]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and Nitrogen oxides (NOx).[4][5]

-

Protective Equipment: Wear a self-contained breathing apparatus and chemical protective clothing.[1][2][4]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and contact with the substance. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[1][4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][4]

-

Containment and Cleanup: Collect and arrange for disposal. Keep in suitable, closed containers. Use spark-proof tools and explosion-proof equipment.[1][4]

Disposal Considerations

-

The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

-

Do not discharge to sewer systems.[1]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[1]

Visual Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate key safety and handling workflows for this compound powder.

References

- 1. echemi.com [echemi.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C10H9NO2 | CID 11841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. 醋酸吲哚酚 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Spontaneous Oxidation of Indoxyl from Indoxyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoxyl acetate (B1210297) is a widely utilized chromogenic substrate in various biochemical and histochemical assays. Its enzymatic hydrolysis yields indoxyl, a reactive intermediate that undergoes spontaneous oxidation in the presence of oxygen to form the water-insoluble blue pigment, indigo (B80030). This reaction cascade forms the basis of numerous detection methods for enzymes such as esterases, lipases, and acetylcholinesterases. Understanding the kinetics and mechanism of this spontaneous oxidation is critical for the development of robust and sensitive assays, as well as for applications in organic synthesis and dye chemistry. This technical guide provides an in-depth overview of the core principles governing the spontaneous oxidation of indoxyl derived from indoxyl acetate, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Chemical Transformation: From this compound to Indigo

The overall process involves a two-step reaction sequence. Initially, an esterase or another suitable hydrolase catalyzes the cleavage of the ester bond in this compound, releasing indoxyl and an acetate molecule. Subsequently, the generated indoxyl undergoes a series of spontaneous, non-enzymatic reactions with molecular oxygen to produce the final indigo dye.

Reaction Pathway

The spontaneous oxidation of indoxyl to indigo is a complex process involving several intermediates. The generally accepted mechanism proceeds as follows:

-

Enzymatic Hydrolysis: An esterase enzyme hydrolyzes this compound to produce indoxyl.

-

Deprotonation: In an alkaline environment, indoxyl is readily deprotonated to form the indoxyl enolate, a more reactive species.[1]

-

One-Electron Oxidation: The indoxyl enolate is oxidized by molecular oxygen, leading to the formation of an indoxyl radical.

-

Radical Coupling: Two indoxyl radicals couple to form leucoindigo, a colorless intermediate.[2]

-

Oxidation to Indigo: Leucoindigo is further oxidized by oxygen to yield the final product, indigo, a intensely colored blue pigment.

This pathway highlights the critical role of both pH and oxygen in driving the reaction towards the formation of indigo.

Quantitative Data

The efficiency of indigo formation is dependent on the kinetics of both the enzymatic hydrolysis of this compound and the subsequent spontaneous oxidation of indoxyl. Key quantitative parameters are summarized below.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis

| Enzyme | Km (mmol/L) | Vmax (kat) | Source |

| Acetylcholinesterase (Electric Eel) | 3.21 x 10⁻³ | 7.71 x 10⁻⁸ | [2] |

| Lipase | 8.72 | Not Reported | [3][4] |

Table 2: Kinetic Data for Aerial Oxidation of Indoxyl

| Parameter | Value | Conditions | Source |

| First-Order Velocity Constant (k) | 1.8 x 10⁻³ to 8 x 10⁻³ s⁻¹ | pH 8.0, 20°C, excess oxygen | [2] |

| Activation Energy (Ea) | 15.8 kcal/mol | pH 8.0 | [2] |

Experimental Protocols

Accurate and reproducible measurement of indigo formation requires carefully controlled experimental conditions. Below are detailed protocols for enzymatic assays and the quantification of indigo.

Protocol 1: Spectrophotometric Assay of Esterase Activity using this compound

This protocol describes a method to continuously monitor esterase activity by measuring the formation of indigo at 620 nm.

Materials:

-

This compound stock solution (e.g., 100 mM in a suitable organic solvent like DMSO or ethanol)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0-8.0)

-

Esterase enzyme solution of unknown concentration

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a series of this compound substrate solutions with final concentrations ranging from 0 to 50 mmol/L by diluting the stock solution in phosphate buffer.[3]

-

Prepare the enzyme solution by diluting the stock enzyme in cold phosphate buffer to a suitable concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add 180 µL of each this compound substrate solution to respective wells.

-

Include control wells containing buffer only (no substrate) and substrate only (no enzyme).

-

-

Initiation of Reaction:

-

To start the reaction, add 20 µL of the diluted enzyme solution to each well containing the substrate.

-

Mix gently by pipetting up and down.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer pre-set to the desired temperature (e.g., 25°C or 37°C).

-

Measure the absorbance at 620 nm at regular time intervals (e.g., every 1 minute for 30 minutes).

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from the corresponding experimental wells.

-

Plot the change in absorbance versus time to determine the initial reaction velocity (V₀).

-

Plot V₀ against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Protocol 2: HPLC Quantification of Indigo and Indirubin (B1684374)

This protocol provides a method for the separation and quantification of indigo and its isomer, indirubin, which can sometimes be formed as a byproduct.

Materials:

-

Indigo and Indirubin standards

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Chloroform (B151607) or Dimethyl sulfoxide (B87167) (DMSO) for sample extraction

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation:

-

Extract the indigo/indirubin from the reaction mixture by adding a suitable solvent (e.g., chloroform or DMSO) and vortexing.

-

Centrifuge the sample to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 289 nm for simultaneous detection, or specific wavelengths for each compound (e.g., 605 nm for indigo and 540 nm for indirubin).[5]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of indigo and indirubin of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of indigo and indirubin in the samples by interpolating their peak areas from the standard curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for studying the spontaneous oxidation of indoxyl from this compound.

Factors Influencing Spontaneous Oxidation

Several factors can significantly impact the rate and yield of indigo formation from indoxyl.

-

pH: Alkaline conditions (pH > 7) are crucial for the deprotonation of indoxyl to the more reactive enolate form, thereby accelerating the oxidation process.[1] Studies have shown that a pH of around 11 is often optimal for indigo production.[6]

-

Oxygen Concentration: As a key reactant, the concentration of dissolved oxygen directly influences the rate of oxidation. Increased aeration can enhance the reaction rate, but excessive oxidation can lead to the formation of byproducts such as isatin, which can then react with indoxyl to form indirubin, or further degradation products, ultimately reducing the indigo yield.

-

Temperature: The rate of the oxidation reaction is temperature-dependent. An increase in temperature generally leads to a faster reaction rate. However, very high temperatures can also promote the formation of side products.[7]

-

Presence of Catalysts: While the oxidation is spontaneous, it can be catalyzed by various substances. For instance, the presence of certain metal ions can influence the reaction rate.

Troubleshooting

A common issue encountered in assays involving this compound is high background signal or inconsistent results. Here are some troubleshooting tips:

-

High Background: This can be due to the spontaneous hydrolysis and oxidation of this compound. It is recommended to prepare substrate solutions fresh and protect them from light.[1]

-

Inconsistent Results: Variability in dissolved oxygen levels can lead to inconsistent oxidation rates. Ensure standardized mixing and aeration conditions across experiments.[1]

-

Low Signal: This may indicate suboptimal pH for either the enzyme or the oxidation reaction. The pH should be optimized to balance the requirements of both steps.[1]

Conclusion

The spontaneous oxidation of indoxyl from this compound is a complex yet well-characterized process that is fundamental to many chromogenic assays. By understanding the reaction mechanism, kinetics, and the influence of various experimental parameters, researchers can design and optimize robust and sensitive detection methods. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals working in drug development and other related fields where the precise measurement of enzymatic activity is paramount.

References

- 1. benchchem.com [benchchem.com]

- 2. oipub.com [oipub.com]

- 3. This compound as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Determination of indirubin and indigo in Baphicacanthus cusia (Nees) Bremek by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. A tunable synthesis of indigoids: targeting indirubin through temperature - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00400C [pubs.rsc.org]

Indoxyl Acetate as a Precursor to Indigo Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indigo (B80030), a vibrant blue dye with a rich history, has seen a resurgence in interest due to the demand for sustainable and biocompatible production methods. While traditionally extracted from plants or synthesized chemically, enzymatic and chemoenzymatic routes offer a promising alternative. This technical guide provides an in-depth exploration of indoxyl acetate (B1210297) as a stable and reliable precursor for the synthesis of indigo dye. We will delve into the core chemical principles, detailed experimental protocols for both chemical and enzymatic hydrolysis, and the subsequent aerobic oxidation to yield indigo. This document is intended to serve as a comprehensive resource, complete with quantitative data, reaction mechanisms, and standardized workflows to aid researchers in the development and optimization of indigo synthesis.

Introduction

The synthesis of indigo from indoxyl acetate is a two-step process initiated by the hydrolysis of the ester bond in this compound to release indoxyl. This intermediate is then rapidly and spontaneously oxidized by atmospheric oxygen to form the characteristic blue indigo dye.[1] This method is frequently employed in histochemistry and microbiology for the detection of esterase activity, where the formation of the blue precipitate indicates the presence of the enzyme.[2] The stability of this compound makes it an excellent precursor for controlled indigo production, circumventing the handling of the less stable indoxyl itself.

Chemical and Enzymatic Pathways

The conversion of this compound to indigo proceeds via two key stages:

-

Hydrolysis: The acetyl group of this compound is cleaved, yielding indoxyl and acetic acid. This reaction can be catalyzed by chemical agents (e.g., acid or base) or, more specifically and under milder conditions, by enzymes such as esterases.[3][4]

-

Oxidative Dimerization: The resulting indoxyl is unstable in the presence of oxygen and undergoes a spontaneous aerobic oxidation. This process is believed to proceed through a free radical mechanism, leading to the dimerization of two indoxyl molecules to form the insoluble indigo pigment.[5][6] During this step, a reddish isomer, indirubin, can also be formed as a byproduct through the condensation of indoxyl with isatin, which can arise from the over-oxidation of indoxyl.[7]

Below is a diagram illustrating the overall reaction pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of indigo from this compound.

Enzymatic Hydrolysis using Esterase

This protocol is adapted from procedures used for the detection of esterase activity.[4][8][9]

Materials:

-

This compound

-

Esterase (e.g., from porcine liver)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Sterile water

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction Setup: In a suitable reaction vessel (e.g., a microcentrifuge tube or a well in a microplate), add PBS buffer.

-

Substrate Addition: Add the this compound stock solution to the PBS buffer to a final concentration of 0.1-1.0 mM. Mix gently.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of esterase solution. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature (or the optimal temperature for the specific esterase) for 30-60 minutes.[4] Observe the development of a blue color, which indicates the formation of indigo.

-

Reaction Termination (Optional): The reaction can be stopped by adding a denaturing agent, such as a strong acid or by heat inactivation.

-

Indigo Quantification:

-

Centrifuge the reaction mixture to pellet the insoluble indigo.

-

Remove the supernatant.

-

Wash the indigo pellet with sterile water and re-centrifuge.

-

Dissolve the indigo pellet in a known volume of a suitable organic solvent (e.g., DMSO or chloroform).

-

Measure the absorbance of the solution at approximately 610-620 nm.[10]

-

Calculate the concentration of indigo using a standard curve prepared with pure indigo.

-

Chemical Hydrolysis (Base-Catalyzed)